molecular formula C17H16O4S B14580194 Benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol CAS No. 61379-04-2

Benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol

Cat. No.: B14580194
CAS No.: 61379-04-2
M. Wt: 316.4 g/mol
InChI Key: JDMMHFINAQEFRO-UHFFFAOYSA-N
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Description

Benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol is a compound that features a benzoic acid moiety linked to a phenol group through a 2,3-dihydro-1,4-oxathiin ring

Properties

CAS No.

61379-04-2

Molecular Formula

C17H16O4S

Molecular Weight

316.4 g/mol

IUPAC Name

benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol

InChI

InChI=1S/C10H10O2S.C7H6O2/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;8-7(9)6-4-2-1-3-5-6/h1-4,7,11H,5-6H2;1-5H,(H,8,9)

InChI Key

JDMMHFINAQEFRO-UHFFFAOYSA-N

Canonical SMILES

C1CSC=C(O1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol typically involves the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions. This reaction leads to the formation of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides . The reaction conditions are crucial as the products are sensitive to the base, and a ring-opened by-product often contaminates the reaction mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxathiin ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced oxathiin derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol involves its interaction with specific molecular targets. For instance, similar compounds like carboxin act by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;4-(2,3-dihydro-1,4-oxathiin-6-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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